Ethyl (3-methyl-4-phenylbenzoyl)acetate

Description

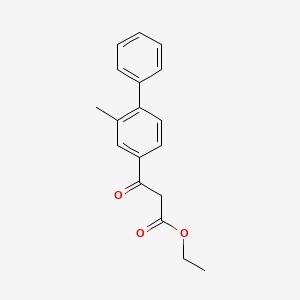

Ethyl (3-methyl-4-phenylbenzoyl)acetate is an ester derivative characterized by a benzoyl group substituted with methyl and phenyl moieties at the 3- and 4-positions of the aromatic ring, respectively. The compound’s structure includes an ethyl ester functional group (–COOCH₂CH₃) attached to the benzoyl-acetate backbone. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listing .

Properties

IUPAC Name |

ethyl 3-(3-methyl-4-phenylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-21-18(20)12-17(19)15-9-10-16(13(2)11-15)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBPFXNRMVSGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901178380 | |

| Record name | [1,1′-Biphenyl]-4-propanoic acid, 2-methyl-β-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260817-78-4 | |

| Record name | [1,1′-Biphenyl]-4-propanoic acid, 2-methyl-β-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260817-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-propanoic acid, 2-methyl-β-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-4-phenylbenzoyl)acetate typically involves the esterification of 3-methyl-4-phenylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-methyl-4-phenylbenzoic acid+ethanolacid catalystethyl (3-methyl-4-phenylbenzoyl)acetate+water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methyl-4-phenylbenzoyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the ester group can produce the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Hydrolysis: 3-methyl-4-phenylbenzoic acid and ethanol.

Reduction: 3-methyl-4-phenylbenzyl alcohol.

Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Ethyl (3-methyl-4-phenylbenzoyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3-methyl-4-phenylbenzoyl)acetate depends on the specific reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl (3-fluoro-4-methoxyphenyl)acetate

Ethyl [4-(benzyloxy)phenyl]acetate

- Substituents/Functional Groups : 4-benzyloxy (–OCH₂C₆H₅) on the phenyl ring.

- Molecular Formula : C₁₇H₁₈O₃.

- Key Features : The benzyloxy group introduces lipophilicity, making it suitable for hydrophobic reaction environments. This compound is structurally analogous to intermediates in polymer or drug synthesis .

Ethyl 2-phenylacetoacetate

- Substituents/Functional Groups : α-phenylacetoacetate (with a ketone group at the β-position).

- Molecular Formula : C₁₂H₁₄O₃.

- Key Features : The ketone moiety enables participation in Claisen condensation reactions, a critical step in synthesizing β-keto esters and heterocycles. This compound is explicitly used in phenethylamine precursor synthesis .

Isoamyl Acetate (3-methylbutyl acetate)

- Substituents/Functional Groups : Branched isoamyl (3-methylbutyl) chain.

- Molecular Formula : C₇H₁₄O₂.

- Key Features: A simpler ester with a fruity odor, widely used as a flavoring agent. Its non-aromatic structure contrasts sharply with the target compound’s benzoyl backbone .

Ethyl 1-sec-butyl-2-(4-fluorophenyl)acetate

- Substituents/Functional Groups : 4-fluorophenyl and sec-butyl groups.

- Molecular Formula : C₁₄H₁₉FO₂.

- Key Features : The fluorophenyl group enhances electronic effects, while the branched alkyl chain may influence steric interactions. Such derivatives are often explored in medicinal chemistry for their bioavailability .

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (e.g., –F, –CO) : Increase polarity and stability but may reduce lipophilicity (e.g., 3-fluoro substituent in ).

- Electron-Donating Groups (e.g., –OCH₃, –C₆H₅) : Enhance resonance stabilization and solubility in organic solvents (e.g., benzyloxy group in ).

- Branched Alkyl Chains (e.g., isoamyl) : Lower melting points and increase volatility compared to aromatic esters .

Data Table: Comparative Overview

Biological Activity

Ethyl (3-methyl-4-phenylbenzoyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies surrounding this compound, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

This compound can be synthesized using various organic reactions. The general synthetic route involves the acylation of 3-methyl-4-phenylbenzoyl chloride with ethyl acetate under basic conditions. The resulting product is characterized by spectroscopic methods including NMR and IR spectroscopy, which confirm the presence of functional groups typical for esters and ketones.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains. For instance, a study reported that derivatives of similar compounds exhibited significant inhibition against Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | B. subtilis | 18 |

| Control (Standard Drug) | E. coli | 20 |

| Control (Standard Drug) | B. subtilis | 22 |

The results indicate that while the compound exhibits moderate activity, it is less effective than standard antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For example, a case study demonstrated that this compound could induce apoptosis in breast cancer cells by activating specific apoptotic pathways .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 40 | Inhibition of proliferation |

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the phenyl ring significantly affected antimicrobial activity, indicating structure-activity relationships that warrant further exploration .

- Cancer Cell Studies : Research involving MCF-7 cells revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins, suggesting a mechanism involving mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.